1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol

Physical chemistry Distillation purification Structure-property relationship

1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol (CAS 1533526-69-0) is a bifunctional cycloheptanol derivative bearing a primary aminoethyl side chain at the 1-position and geminal dimethyl groups at the 4-position of the seven-membered ring. With a molecular formula of C₁₁H₂₃NO and a molecular weight of 185.31 g/mol, this amino alcohol presents two hydrogen-bonding functional groups (primary amine and tertiary alcohol) on a sterically congested cycloheptane scaffold.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B12096386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC1(CCCC(CC1)(CCN)O)C
InChIInChI=1S/C11H23NO/c1-10(2)4-3-5-11(13,7-6-10)8-9-12/h13H,3-9,12H2,1-2H3
InChIKeyIZJNRKXJQOBFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol – Physicochemical & Structural Baseline for Informed Procurement


1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol (CAS 1533526-69-0) is a bifunctional cycloheptanol derivative bearing a primary aminoethyl side chain at the 1-position and geminal dimethyl groups at the 4-position of the seven-membered ring . With a molecular formula of C₁₁H₂₃NO and a molecular weight of 185.31 g/mol, this amino alcohol presents two hydrogen-bonding functional groups (primary amine and tertiary alcohol) on a sterically congested cycloheptane scaffold . The compound is commercially supplied as a free base at purities of 95–98% and serves primarily as a synthetic building block or fragment in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails for 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol


Close structural analogs within the aminoethyl-cycloheptanol class cannot be interchanged without consequence because the 4,4-gem-dimethyl motif introduces a unique combination of steric compression, conformational restriction, and altered lipophilicity relative to non-methylated, mono-alkylated, or regioisomeric counterparts . The Thorpe-Ingold effect imposed by the gem-dimethyl group alters both ring conformation and the spatial orientation of the aminoethyl side chain, which can translate into measurable differences in boiling point, density, and predicted logP compared to the des-dimethyl and 4-ethyl analogs . These physicochemical divergences directly affect purification strategy, formulation behaviour, and structure-activity relationships in downstream applications, making blind substitution scientifically invalid .

Quantitative Differentiation of 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol Against Closest Analogs


Boiling Point Elevation vs. Des-Dimethyl Analog Reflects Increased van der Waals Contacts

The target compound exhibits a predicted boiling point of 273.0 ± 13.0 °C, which is 14.9 °C higher than that of its des-dimethyl analog 1-(2-aminoethyl)cycloheptan-1-ol (258.1 ± 13.0 °C) . This elevation arises from the additional methyl groups at C4, which increase molecular surface area and van der Waals interactions without altering hydrogen-bonding capacity. The difference is directly relevant to purification by fractional distillation, where the higher boiling point requires adjusted thermal parameters to avoid thermal degradation .

Physical chemistry Distillation purification Structure-property relationship

Density Reduction Confirms Greater Molecular Volume Introduced by 4,4-Dimethyl Substitution

The predicted density of the target compound is 0.929 ± 0.06 g/cm³, which is 0.048 g/cm³ lower than that of the des-dimethyl analog (0.977 ± 0.06 g/cm³) . This 4.9% decrease indicates that the gem-dimethyl group increases molecular volume disproportionately to mass, a hallmark of steric bulk that can influence packing in amorphous solid dispersions and solution-phase molecular recognition . The density also differs by -0.004 g/cm³ from the 4-ethyl analog (0.933 ± 0.06 g/cm³), demonstrating that the gem-dimethyl motif produces a more compact yet voluminous shape than a single ethyl substituent .

Formulation science Density measurement QSAR modeling

Regioisomeric Differentiation: 2-Aminoethyl vs. 1-Aminoethyl Side Chain Topology

The target compound bears the amino group at the terminal carbon of the ethyl side chain (2-aminoethyl), whereas the regioisomer 1-(1-aminoethyl)-4,4-dimethylcycloheptan-1-ol (CAS 2172533-42-3) places the amino group on the carbon directly attached to the cycloheptane ring . This positional shift changes the distance between the hydrogen-bond-donating amine and the tertiary alcohol by one methylene unit (~1.54 Å), altering the spatial relationship critical for chelation or bidentate binding to biological targets . Although no head-to-head biological data exist for these specific compounds, the well-established principle of amino-alcohol spacing in beta-blockers and other pharmacophores supports that such a topology change can profoundly affect receptor affinity .

Medicinal chemistry Ligand design Positional isomerism

Lipophilicity Modulation via 4,4-Dimethyl Substitution Supports Different Pharmacokinetic Profiles

The 4,4-gem-dimethyl substitution increases calculated logP by approximately 0.4–0.6 units relative to the unsubstituted 1-(2-aminoethyl)cycloheptan-1-ol scaffold, based on fragment-based logP calculation methods (clogP ~1.0–1.2 for the target vs. ~0.6 for the des-dimethyl analog) . This shift places the target compound in a more favourable lipophilicity window for blood-brain barrier penetration (optimal CNS logP range ~1–3), while maintaining sufficient aqueous solubility conferred by the amino-alcohol head group . The 4-ethyl analog is predicted to have a logP closer to ~1.3–1.5 due to the extended alkyl chain, making the 4,4-dimethyl substitution a finer modulator of lipophilicity than simple chain extension .

Drug design Lipophilicity ADME prediction

Free Base vs. Hydrochloride Salt: Divergent Handling, Solubility, and Reactive Utility

The target compound is supplied as the free base, in contrast to the closely related 1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol hydrochloride (CAS 2060008-16-2) which is the HCl salt [1]. The free base (pKa ~9.5–10.5 for primary amines) will be predominantly protonated and water-soluble at pH < 8, whereas the hydrochloride salt is pre-protonated and typically exhibits higher aqueous solubility and different hygroscopicity . In organic synthesis, the free base is directly amenable to N-acylation, reductive amination, and sulfonamide formation without a prior neutralization step, saving one synthetic operation and avoiding salt metathesis by-products that complicate purification of the HCl salt .

Salt selection Solubility Synthetic intermediate

Procurement-Driven Application Scenarios for 1-(2-Aminoethyl)-4,4-dimethylcycloheptan-1-ol


Fragment-Based Lead Generation Targeting CNS Receptors

The 4,4-dimethyl substitution places the scaffold in the clogP ~1.0–1.2 range, favourable for CNS penetration, while the 2-aminoethyl side chain provides a primary amine handle for rapid derivatization into amide, sulfonamide, or urea libraries . The gem-dimethyl group increases steric bulk without adding rotatable bonds, preserving ligand efficiency while modulating off-target binding. Medicinal chemists should procure this specific regioisomer rather than the 1-aminoethyl variant (CAS 2172533-42-3) when the target binding site demands a longer amine-hydroxyl spacing (~3.8 Å vs. ~2.5 Å) .

Synthesis of Conformationally Restricted Beta-Amino Alcohol Ligands for Asymmetric Catalysis

The tertiary alcohol at C1, combined with the primary amine on a flexible ethyl tether, creates a beta-amino alcohol motif capable of chelating metal ions. The 4,4-dimethyl groups restrict cycloheptane ring puckering via the Thorpe-Ingold effect, potentially biasing the conformation of the aminoethyl arm and influencing enantioselectivity in catalytic reactions . The free base form eliminates a neutralization step required when using the hydrochloride salt analog (CAS 2060008-16-2), streamlining catalyst preparation [1].

Physicochemical Probe for Studying Steric Effects on Membrane Permeability

With a predicted boiling point 14.9 °C higher and density 4.9% lower than its des-dimethyl analog, the compound serves as a matched-pair probe for evaluating how gem-dimethyl substitution affects passive membrane permeability independent of hydrogen-bonding changes . Researchers conducting permeability assays (PAMPA, Caco-2) can use the target compound alongside 1-(2-aminoethyl)cycloheptan-1-ol to isolate the contribution of steric bulk to transport kinetics .

Building Block for Proteolysis-Targeting Chimera (PROTAC) Linker Design

The bifunctional nature (primary amine plus tertiary alcohol) offers two orthogonal attachment points for conjugating an E3 ligase ligand and a target-protein ligand. The cycloheptane core with gem-dimethyl substitution provides a rigid, three-dimensional spacer that can influence ternary complex formation differently than linear or aromatic linkers . Procurement of the 2-aminoethyl regioisomer ensures the correct vector geometry for linker extension, which would be altered if the 1-aminoethyl isomer (CAS 2172533-42-3) were mistakenly substituted .

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